Cas no 5069-82-9 (6-(Butylthio)-purine)
6-(Butylthio)-purine Chemical and Physical Properties
Names and Identifiers
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- 9H-Purine,6-(butylthio)-
- 6-(BUTYLTHIO)-PURINE
- 6-butylsulfanyl-7H-purine
- 6-(Butylmercapto)purine
- 6-(butylsulfanyl)-7H-purine
- 6-(Butylthio)-1H-purine
- 6-Butyl MP
- 6-Butylmercapto-7(9)H-purin
- 6-butylmercapto-7(9)H-purine
- 6-n-Butylmercaptopurine
- 6-n-butylthiopurine
- Purine,6-(butylthio)
- SRI 712
- 6-(Butylthio)-purine
-
- Inchi: 1S/C9H12N4S/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13)
- InChI Key: VSDRAVPZXXXJDG-UHFFFAOYSA-N
- SMILES: S(C1=C2C(=NC=N1)N=CN2)CCCC
Computed Properties
- Exact Mass: 208.07800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 79.76000
- LogP: 2.24510
6-(Butylthio)-purine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(Butylthio)-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B922570-50mg |
6-(Butylthio)-purine |
5069-82-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B922570-10mg |
6-(Butylthio)-purine |
5069-82-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B922570-100mg |
6-(Butylthio)-purine |
5069-82-9 | 100mg |
$ 95.00 | 2022-06-06 |
6-(Butylthio)-purine Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 6-(Butylthio)-purine
Introduction to 6-(Butylthio)-purine (CAS No. 5069-82-9)
6-(Butylthio)-purine, with the chemical identifier CAS No. 5069-82-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the purine derivatives, a class of molecules widely recognized for their biological activity and therapeutic potential. The structural motif of 6-(Butylthio)-purine incorporates a sulfur-containing side chain, which imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The molecular structure of 6-(Butylthio)-purine consists of a purine core, which is a six-membered aromatic ring system containing two nitrogen atoms, linked to a butylthio (-SCH₂CH₂CH₂CH₃) substituent at the 6-position. This configuration not only influences its electronic properties but also affects its interactions with biological targets such as enzymes and receptors. The presence of the sulfur atom in the side chain enhances its reactivity, enabling diverse functionalization strategies that are crucial for developing novel pharmacological agents.
In recent years, 6-(Butylthio)-purine has garnered attention in academic and industrial research due to its versatile applications. One of the most compelling areas of investigation involves its role as a precursor in the synthesis of nucleoside analogs, which are pivotal in antiviral and anticancer therapies. The sulfur atom in 6-(Butylthio)-purine serves as a versatile handle for further chemical modifications, allowing researchers to explore modifications that enhance drug efficacy, solubility, and metabolic stability.
Recent studies have highlighted the potential of 6-(Butylthio)-purine in developing inhibitors targeting specific enzymes involved in cellular metabolism and signal transduction. For instance, researchers have demonstrated its utility in creating novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The butylthio group provides a favorable balance between lipophilicity and polarity, optimizing membrane permeability while maintaining strong binding affinity to target proteins.
The pharmacological profile of 6-(Butylthio)-purine has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in models of chronic diseases, where it exhibits inhibitory effects on key enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These enzymes are involved in purine metabolism and have been implicated in conditions like gout and certain types of cancer. The ability of 6-(Butylthio)-purine to modulate these pathways suggests its therapeutic potential beyond traditional antiviral applications.
Advances in synthetic methodologies have further expanded the utility of 6-(Butylthio)-purine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient derivatization of this scaffold, allowing for rapid construction of complex molecular libraries. These libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development. The robustness of 6-(Butylthio)-purine as a building block has made it a preferred choice for medicinal chemists seeking innovative solutions to complex biological challenges.
The biocidal properties of 6-(Butylthio)-purine have also been explored, particularly in antimicrobial applications. Studies indicate that derivatives of this compound exhibit potent activity against resistant strains of bacteria and fungi by interfering with essential cellular processes. The sulfur-containing side chain plays a crucial role in disrupting microbial cell membranes and inhibiting key metabolic pathways, offering a promising alternative to conventional antibiotics.
From an industrial perspective, the synthesis of 6-(Butylthio)-purine has been optimized for scalability and cost-efficiency. Process chemists have developed streamlined synthetic routes that minimize waste and maximize yield, ensuring sustainable production practices. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing, reducing environmental impact while maintaining high-quality standards.
The future prospects for 6-(Butylthio)-purine are vast, with ongoing research exploring new therapeutic applications and synthetic innovations. Collaborative efforts between academia and industry are driving initiatives to develop next-generation therapeutics based on this versatile scaffold. As our understanding of biological systems continues to evolve, compounds like 6-(Butylthio)-purine will remain at the forefront of drug discovery efforts, offering hope for novel treatments across multiple disease domains.
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